molecular formula C9H11B B1289784 2-Bromo-1-ethyl-3-methylbenzene CAS No. 65232-55-5

2-Bromo-1-ethyl-3-methylbenzene

Cat. No.: B1289784
CAS No.: 65232-55-5
M. Wt: 199.09 g/mol
InChI Key: KOJNEAZHYRZOPM-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, an ethyl group at the first position, and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-ethyl-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :

Biochemical Pathways

The biochemical pathways affected by this compound involve electrophilic substitution reactions of benzene . These reactions are similar to S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Pharmacokinetics

The compound’s molecular formula is c9h11br, and it has an average mass of 199088 Da . These properties may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-ethyl-3-methylbenzene (also known as 3-ethyltoluene) using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

    Formation of the electrophile: Bromine reacts with iron(III) bromide to form the bromine cation (Br+).

    Electrophilic attack: The bromine cation attacks the benzene ring at the second position, forming a sigma complex.

    Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethyl-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Conducted in aqueous or acidic conditions with oxidizing agents.

    Reduction: Performed in anhydrous conditions with reducing agents.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used (e.g., 2-hydroxy-1-ethyl-3-methylbenzene with hydroxide).

    Oxidation: 2-Bromo-1-ethyl-3-methylbenzoic acid.

    Reduction: 1-Ethyl-3-methylbenzene.

Scientific Research Applications

2-Bromo-1-ethyl-3-methylbenzene is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: As a lead compound in drug development, particularly in cancer research.

    Material science: In the development of new materials with specific properties.

    Biological studies: As a probe to study biochemical pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethyl-3-methylbenzene: Similar structure but with different substitution pattern.

    2-Bromo-1-methyl-3-ethylbenzene: Similar structure but with different substitution pattern.

    2-Chloro-1-ethyl-3-methylbenzene: Similar structure but with chlorine instead of bromine.

Uniqueness

2-Bromo-1-ethyl-3-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the second position makes it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name

2-bromo-1-ethyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJNEAZHYRZOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595615
Record name 2-Bromo-1-ethyl-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65232-55-5
Record name 2-Bromo-1-ethyl-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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